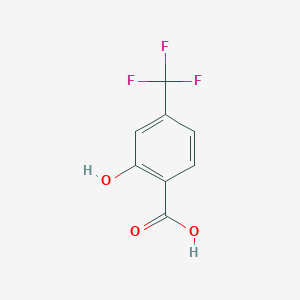

Acide 4-trifluorométhylsalicylique

Vue d'ensemble

Description

Le désacétyl triflusal, également connu sous le nom d'acide 4-trifluorométhylsalicylique, est un composé de formule moléculaire C8H5F3O3 et de masse moléculaire 206,12 g/mol . Il s'agit d'un métabolite du triflusal, un inhibiteur de l'agrégation plaquettaire utilisé pour prévenir les caillots sanguins . Le désacétyl triflusal lui-même présente des propriétés similaires et est principalement utilisé dans des contextes de recherche.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Uses:

- Drug Synthesis: TFMSA is crucial in synthesizing fluorinated drugs, which are known for their enhanced bioactivity and metabolic stability. This property is particularly beneficial in developing anti-inflammatory and analgesic medications .

- Antitubercular Agents: Research has shown that TFMSA can be used to prepare potent inhibitors targeting Mycobacterium tuberculosis. For instance, derivatives synthesized from TFMSA exhibit significant antimicrobial activity, rivaling established treatments like isoniazid .

Case Study:

In a study investigating the effects of modulators on nanorod growth, TFMSA was incorporated into cobalt-based nanostructures, demonstrating its efficacy as a modulator in complex organic syntheses . This highlights its role in advanced pharmaceutical research.

Agricultural Chemistry

Key Uses:

- Pesticide Development: TFMSA serves as an intermediate in formulating herbicides and pesticides. Its incorporation improves the efficacy and selectivity of these agrochemicals against target pests while minimizing environmental impact .

- Sustainable Practices: The growing demand for environmentally friendly pesticides positions TFMSA as a key component in developing next-generation agrochemicals that align with sustainable agriculture practices .

Market Insights:

The agricultural sector's increasing focus on sustainability presents significant opportunities for TFMSA's application in developing safer and more effective pest control solutions.

Analytical Chemistry

Key Uses:

- Reagent in Analytical Techniques: TFMSA is utilized as a reagent in various analytical methods, including chromatography and spectroscopy. It aids in the detection and quantification of other substances within complex mixtures .

- Material Characterization: Its chemical properties make it suitable for characterizing new materials, contributing to advancements in analytical methodologies.

Material Science

Key Uses:

- Advanced Materials Development: TFMSA is employed in creating polymers and coatings that exhibit enhanced durability and chemical resistance. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh environments .

- Green Chemistry Initiatives: The compound's role in sustainable material development aligns with the broader trend towards green chemistry, emphasizing waste reduction and efficiency improvements in chemical processes .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis, antitubercular agents | Enhanced bioactivity, metabolic stability |

| Agricultural Chemistry | Pesticide formulation | Improved efficacy, environmental sustainability |

| Analytical Chemistry | Reagent for chromatography/spectroscopy | Accurate detection/quantification |

| Material Science | Development of polymers/coatings | Increased durability and chemical resistance |

Mécanisme D'action

Target of Action

4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, primarily targets platelets in the body . It acts as a platelet aggregation inhibitor , which means it prevents blood platelets from sticking together and forming clots.

Mode of Action

The compound interacts with its targets (platelets) by inhibiting their ability to aggregate or clump together . This interaction results in a reduced tendency for blood clot formation, which can be beneficial in conditions where there is a risk of clot formation leading to events like stroke or heart attack.

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The primary molecular effect of 4-Trifluoromethylsalicylic acid’s action is the inhibition of platelet aggregation . This can result in a decreased risk of blood clot formation. At the cellular level, this means that platelets are less likely to stick together and form clots, which can help maintain normal blood flow.

Analyse Biochimique

Biochemical Properties

4-Trifluoromethylsalicylic acid is known to interact with platelets, inhibiting their aggregation This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the process of platelet aggregation

Cellular Effects

As a platelet aggregation inhibitor, it likely influences cell function by affecting the process of blood clotting

Molecular Mechanism

As a platelet aggregation inhibitor, it likely exerts its effects at the molecular level by interacting with and inhibiting the function of certain enzymes involved in the process of platelet aggregation

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le désacétyl triflusal peut être synthétisé par hydrolyse du triflusal. La réaction implique l'élimination du groupe acétyle du triflusal, conduisant à la formation de désacétyl triflusal. Les conditions de réaction comprennent généralement l'utilisation d'une base telle que l'hydroxyde de sodium dans un milieu aqueux .

Méthodes de production industrielle : La production industrielle de désacétyl triflusal suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le désacétyl triflusal subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les quinones correspondantes.

Réduction : Il peut être réduit pour former des hydroquinones.

Substitution : Il peut subir des réactions de substitution aromatique électrophile en raison de la présence du groupe trifluorométhyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs tels que les halogènes (chlore, brome) et les agents nitrants (acide nitrique) sont utilisés en conditions acides.

Principaux produits :

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Dérivés halogénés ou nitrés

Comparaison Avec Des Composés Similaires

Triflusal: The parent compound from which desacetyl triflusal is derived.

Acetylsalicylic Acid (Aspirin): Another COX-1 inhibitor with similar antiplatelet effects but different chemical structure and pharmacokinetics.

Salicylic Acid: A precursor in the synthesis of both triflusal and desacetyl triflusal, with anti-inflammatory properties.

Uniqueness: Desacetyl triflusal is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity . Unlike acetylsalicylic acid, it does not acetylate COX-1, leading to different pharmacokinetic and pharmacodynamic profiles .

Activité Biologique

4-Trifluoromethylsalicylic acid (also known as Desacetyl triflusal) is a derivative of salicylic acid that has garnered attention for its diverse biological activities, particularly as an antithrombogenic agent and analgesic. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 206.119 g/mol

- Melting Point : 178°C

- Density : 1.5 g/cm³

- CAS Number : 328-90-5

4-Trifluoromethylsalicylic acid primarily functions as a platelet aggregation inhibitor , which is crucial in preventing thrombus formation. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways . This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Analgesic Activity

Research indicates that 4-trifluoromethylsalicylic acid exhibits analgesic properties similar to those of aspirin but with potentially lower doses required for effect. A study demonstrated that administering acetyl-4-trifluoromethylsalicylic acid (a derivative) to rats resulted in significant analgesia at doses lower than those typically needed for aspirin . The comparative data from this study is summarized in Table 1.

Table 1: Analgesic Activity Comparison

| Drug | Dose (mg/kg) | Units/Test | Percent Side Effects |

|---|---|---|---|

| Acetyl-4-trifluoromethylsalicylic acid | 100 | 14/60 | 23.2 |

| Acetyl-4-trifluoromethylsalicylic acid | 200 | 14/60 | 23.2 |

| Aspirin | 300 | 3/18 | 16.7 |

| Codeine | 100 | 24/42 | 57 |

The results indicate that acetyl-4-trifluoromethylsalicylic acid produces analgesia with fewer side effects compared to codeine, highlighting its potential as a safer alternative .

Antifungal Activity

In addition to its analgesic properties, this compound has demonstrated antifungal activity. In laboratory tests, it was found to effectively kill fungal organisms within a short exposure time (5 to 15 minutes), outperforming salicylic acid in efficacy . This suggests potential applications in treating fungal infections.

Case Studies and Clinical Applications

- Antithrombotic Properties : A phase I clinical study evaluated the pharmacokinetics and safety of enteric-coated formulations of triflusal in healthy volunteers. The findings indicated a favorable profile for preventing thrombus formation without significant gastrointestinal side effects .

- Hydrophilic Polymer Drug Development : Research has focused on creating hydrophilic polymeric drugs incorporating triflusal derivatives. These polymers exhibited antiaggregant properties and good biocompatibility, suggesting their utility in targeted drug delivery systems for thrombotic conditions .

Summary of Research Findings

The biological activity of 4-trifluoromethylsalicylic acid encompasses various therapeutic areas:

- Analgesic : Effective pain relief with lower doses and fewer side effects compared to traditional NSAIDs.

- Antithrombotic : Inhibits platelet aggregation, making it useful in cardiovascular therapies.

- Antifungal : Demonstrates significant antifungal properties, indicating potential uses in dermatological applications.

Propriétés

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLFPUBZFSJWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186474 | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-90-5 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-hydroxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-trifluoromethyl benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.